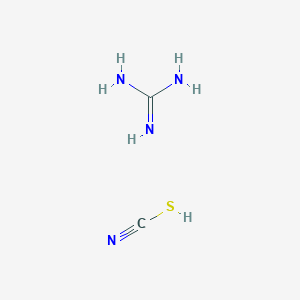

Guanidine thiocyanate

Beschreibung

Eigenschaften

IUPAC Name |

guanidine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)S.C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060478 | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-84-0 | |

| Record name | Guanidine thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA2EU297U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of guanidine thiocyanate

An In-depth Technical Guide to the Mechanism of Action of Guanidine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GITC) is a powerful chaotropic agent and protein denaturant widely employed in molecular biology. Its primary application lies in the lysis of cells and the protection of nucleic acids from degradation during extraction procedures. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

Core Mechanism of Action

This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Both ions are highly effective chaotropic agents, meaning they disrupt the structure of water and weaken hydrophobic interactions that are critical for maintaining the native conformation of macromolecules.[1][2][3][4] The mechanism of action can be dissected into two principal effects: protein denaturation and cell lysis.

Protein Denaturation

The denaturation of proteins by this compound is the cornerstone of its utility in nucleic acid extraction. It effectively inactivates potent degradative enzymes such as ribonucleases (RNases) and deoxyribonucleases (DNases), which are ubiquitous and can rapidly degrade RNA and DNA upon cell lysis.[5][6]

The denaturation process is driven by several factors:

-

Disruption of the Hydrogen Bond Network: As a chaotrope, GITC interferes with the hydrogen bonding network between water molecules.[2][3] This disruption reduces the hydrophobic effect, which is a major driving force for protein folding.

-

Direct Interaction with Proteins: The guanidinium and thiocyanate ions interact directly and promiscuously with the protein backbone and side chains.[6] They engage in van der Waals contacts and hydrogen bonding, effectively solvating the hydrophobic core and polar groups that are exposed as the protein unfolds.[7] This direct binding stabilizes the unfolded state over the native conformation.

-

High Denaturing Potency: Both the guanidinium cation and the thiocyanate anion are strong chaotropes, making GITC a more potent denaturant than salts like guanidine hydrochloride, where only the cation is chaotropic.[4][8][9] this compound is estimated to be 2.5 to 3.5 times more effective than guanidine hydrochloride as a denaturant.[10]

This powerful denaturing capability ensures that even highly stable enzymes like RNases are rapidly and irreversibly inactivated, preserving the integrity of RNA during purification.[5]

Cell Lysis

High concentrations of this compound are highly effective at lysing cells and viral particles.[3][6][11] This is achieved by solubilizing and destabilizing the lipid components of cellular and nuclear membranes, leading to the release of intracellular contents, including nucleic acids. The simultaneous denaturation of cellular proteins, including structural proteins and nucleoprotein complexes, ensures that DNA and RNA are efficiently released into the lysis buffer.[11]

Quantitative Analysis of Efficacy

The effectiveness of this compound can be quantified by its impact on protein structure and its ability to inactivate pathogens. A common concentration used in lysis buffers is 4 M.[1][12]

Table 1: Comparative Denaturing Strength

| Denaturant | Relative Efficacy | Typical Concentration for RNA Lysis | Notes |

| This compound | High (2.5 - 3.5x vs GdnHCl)[10] | 4.0 - 4.5 M[1][11] | Both cation and anion are chaotropic, making it a highly potent denaturant.[9] |

| Guanidine Hydrochloride | Moderate (1.5 - 2.5x vs Urea) | 6.0 M | Only the guanidinium cation is chaotropic.[9] |

| Urea | Low | 7.0 - 8.0 M | Weaker denaturant, often requires heat. |

Table 2: Concentration-Dependent Effects

| Agent & Target | Concentration Range | Observed Effect | Reference |

| GITC on sfGFP | 0.7 - 1.7 M | Disruption of the protein's β-barrel structure, leading to unfolding. | [7] |

| GITC on Lysozyme | 1.0 - 2.0 M | Induces protein aggregation. | [13] |

| GITC on Poliovirus (WPV1) | 4 M | >4 log₁₀ reduction in viral titer after 30 min incubation. | [14] |

| GITC + 20% Ethanol on Poliovirus (WPV1) | 4 M GITC | Viral titer reduced to below the limit of detection. | [14] |

Experimental Protocols

This compound is a key reagent in several standard protocols for nucleic acid isolation.

CAUTION: this compound is hazardous. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, eye protection).[5]

Protocol 1: Preparation of 4 M GITC Lysis Buffer

This protocol is adapted for the preparation of one liter of lysis buffer suitable for viral RNA extraction.[1][2][3]

Materials:

-

Guanidinium Thiocyanate (GITC): 472.75 g

-

0.1 M Tris-HCl, pH 7.6: ~550 ml

-

0.5 M EDTA, pH 8.0: 50 ml

-

Triton X-100: 30 ml

-

DEPC-treated water or 0.04% (w/v) Bromophenol blue solution

Procedure:

-

In a fume hood, add 472.75 g of GITC to a sterile container.

-

Add 400 ml of 0.1 M Tris-HCl (pH 7.6).

-

Dissolve the GITC by heating in a 65°C water bath with intermittent, secure shaking. The volume will increase to approximately 600 ml upon dissolution.

-

Add 0.1 M Tris-HCl (pH 7.6) to bring the total volume to 750 ml.

-

Add 50 ml of 0.5 M EDTA and mix thoroughly.

-

Add 30 ml of Triton-X-100 and mix.

-

Adjust the final volume to 1 liter using DEPC-treated water or a bromophenol blue solution.

-

Store the buffer at room temperature for up to 3 months.

Protocol 2: Single-Step RNA Isolation (Acid Guanidinium-Phenol-Chloroform Method)

This method, based on the work of Chomczynski and Sacchi, is a rapid procedure for isolating high-quality total RNA.[12][15]

Materials:

-

Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine (Sarkosyl), 0.1 M 2-mercaptoethanol (add fresh).[15]

-

2 M Sodium Acetate, pH 4.0

-

Water-saturated Phenol

-

Chloroform:Isoamyl Alcohol (49:1)

-

100% Isopropanol

-

75% Ethanol (in DEPC-treated water)

Procedure:

-

Homogenization: Homogenize tissue (~100 mg) or cells (10⁷) in 1 ml of Denaturing Solution D. For cells, pass the lysate through a pipette several times.

-

Phase Separation: Sequentially add the following to the homogenate, mixing by inversion after each addition:

-

0.1 ml of 2 M sodium acetate (pH 4.0)

-

1 ml of water-saturated phenol

-

0.2 ml of chloroform:isoamyl alcohol mixture

-

-

Vortex the mixture vigorously for 10-15 seconds and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C. This separates the mixture into a lower organic phase, an interphase, and an upper aqueous phase containing the RNA.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 1 ml (1 volume) of 100% isopropanol and mix.

-

Incubate at -20°C for at least 30 minutes to precipitate the RNA.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C. A small white pellet of RNA should be visible.

-

Washing: Discard the supernatant. Wash the RNA pellet with 1 ml of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspension: Briefly air-dry the pellet and resuspend in an appropriate volume of DEPC-treated water.

Protocol 3: RNA Isolation via Cesium Chloride (CsCl) Gradient

This classic method yields extremely pure RNA by pelleting it through a high-density CsCl cushion, which separates it from DNA and proteins.[11][16][17]

Materials:

-

GTC Lysis Buffer (e.g., 4.5 M GITC, 50 mM EDTA, 25 mM Sodium Citrate, 2% Sarkosyl, 0.1 M 2-mercaptoethanol).[11]

-

5.7 M CsCl solution in a buffer (e.g., 50 mM EDTA, pH 7.3).[11]

-

Ultracentrifuge with a swinging bucket or fixed-angle rotor.

-

Phenol:Chloroform (1:1)

-

Ethanol and Sodium Acetate for precipitation.

Procedure:

-

Homogenization: Homogenize the sample in GTC Lysis Buffer as described in Protocol 2. Shear the resulting viscous DNA by passing the lysate through an 18-gauge needle.[17]

-

Centrifugation: Centrifuge the homogenate at 8,000 x g for 10 minutes at 4°C to remove insoluble debris.[11]

-

Gradient Preparation: Add 1.5 - 10 mL of 5.7 M CsCl solution to the bottom of an ultracentrifuge tube (volume depends on tube size).[11][16]

-

Loading: Carefully layer the cell lysate supernatant onto the CsCl cushion. The cushion should occupy approximately one-third of the tube volume.[11][17]

-

Ultracentrifugation: Centrifuge at high speed (e.g., 125,000 - 266,000 x g) for 5 to 22 hours at 20°C.[11][17] During the spin, the high-density RNA will form a gelatinous pellet at the bottom of the tube, while DNA will band at the interface and proteins will remain in the upper layers.[17]

-

Pellet Collection: Carefully remove the supernatant, aspirating from the top. Discard the DNA band at the interface. Pour off the remaining CsCl and locate the transparent RNA pellet at the bottom.

-

Resuspension and Purification: Resuspend the RNA pellet in DEPC-treated water.[17] Perform a phenol:chloroform extraction to remove any remaining contaminants, followed by ethanol precipitation to concentrate the final RNA product.[11]

Conclusion

This compound is an indispensable reagent in molecular biology due to its potent and multifaceted mechanism of action. By acting as a powerful chaotrope, it simultaneously lyses cells, denatures proteins, and inactivates nucleases, providing a robust method for the isolation of high-quality, intact nucleic acids. Understanding its chemical properties and the quantitative aspects of its efficacy allows researchers to optimize extraction protocols for a wide range of biological samples and applications, from fundamental research to viral diagnostics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. static.fishersci.eu [static.fishersci.eu]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. differencebetween.com [differencebetween.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. pnas.org [pnas.org]

- 7. Distinct effects of this compound on the structure of superfolder GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. guanidinehydrochloride vs. guanidineisothiocyanate - Protein and Proteomics [protocol-online.org]

- 10. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.thermoscientific.com [apps.thermoscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. assets.fishersci.com [assets.fishersci.com]

Unraveling the Power of Chaos: A Technical Guide to Protein Denaturation by Guanidine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Guanidine thiocyanate (GTC) stands as a powerful and widely utilized chaotropic agent in the realm of life sciences. Its potent ability to disrupt the intricate structures of proteins makes it an indispensable tool in a myriad of applications, from nucleic acid purification to protein folding studies. This in-depth technical guide provides a comprehensive overview of the protein denaturation properties of this compound, offering insights into its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

The Mechanism of Action: A Chaotropic Cascade

This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Both ions are considered chaotropic, meaning they disrupt the highly ordered hydrogen-bonding network of water.[1] This disruption is the cornerstone of GTC's denaturing ability. The weakened hydrophobic effect, a primary force driving protein folding and stability, leads to the unfolding of the protein's tertiary and secondary structures.[2]

The denaturation process is a direct interaction between the guanidinium and thiocyanate ions and the protein.[3] The guanidinium cation can interact with the protein backbone and both polar and nonpolar side chains, while the thiocyanate anion shows a propensity to interact with aromatic residues.[3] This promiscuity of interactions allows GTC to effectively solvate the protein's interior, leading to the loss of its native conformation.[3]

Here is a simplified model of the denaturation process:

Quantitative Analysis of Denaturation

The denaturing strength of this compound is often quantified by the midpoint concentration (Cm), the concentration of the denaturant at which 50% of the protein is unfolded. The Cm value is protein-specific and depends on the intrinsic stability of the protein.

Table 1: Midpoint of Denaturation (Cm) for Various Proteins with Different Denaturants

| Protein | This compound (Cm, M) | Guanidine Hydrochloride (Cm, M) | Urea (Cm, M) | Reference(s) |

| Lysozyme | 1.1 | 2.8 | 7.4 | [4] |

| Superfolder GFP | ~1.2 (unfolding transition 0.7-1.7) | ~3.0 | - | [5][6] |

| Ribonuclease A | - | ~3.0 | ~6.0 | [7][8] |

| Myoglobin | - | ~1.5 | - | [9] |

| α-Chymotrypsin | - | ~2.0 | ~3.0 | [10] |

| Human Serum Albumin | - | ~1.8 (intermediate state) | - | [11] |

Note: Data for GTC is less abundant in the literature for some proteins compared to Guanidine Hydrochloride and Urea.

The thermodynamic stability of a protein can be described by the Gibbs free energy of unfolding (ΔG°). This value can be determined by analyzing the denaturation curve.

Table 2: Comparison of Denaturing Effectiveness

| Denaturant | Relative Effectiveness | Key Characteristics |

| This compound | Strongest | Both cation and anion are chaotropic.[3] |

| Guanidine Hydrochloride | Strong | Only the guanidinium cation is strongly chaotropic. |

| Urea | Weaker | A neutral molecule that disrupts hydrogen bonds. |

Experimental Protocols

General Protocol for Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to generate a denaturation curve for a protein using this compound and monitoring the change in secondary structure by CD spectroscopy.

Materials:

-

Purified protein of interest

-

This compound (molecular biology grade)

-

Buffer solution appropriate for the protein

-

CD Spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Prepare a stock solution of this compound: Prepare a high-concentration stock solution of GTC (e.g., 6 M) in the desired buffer. Ensure the pH is adjusted after the addition of GTC.

-

Prepare a series of GTC solutions: Create a series of solutions with increasing concentrations of GTC by diluting the stock solution with the buffer. The concentration range should span from 0 M to a concentration sufficient to fully denature the protein (e.g., 0 to 4 M).

-

Prepare protein samples: For each GTC concentration, prepare a protein sample by mixing the protein stock with the respective GTC solution to a final desired protein concentration (e.g., 0.1-0.2 mg/mL).

-

Equilibration: Incubate the samples for a sufficient time at a constant temperature to allow the denaturation process to reach equilibrium. This time can vary from minutes to hours depending on the protein.

-

CD Measurement:

-

Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample.

-

Use the buffer containing the corresponding GTC concentration as a blank.

-

Monitor the change in the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

-

-

Data Analysis:

-

Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the GTC concentration.

-

Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm value.

-

The Gibbs free energy of unfolding (ΔG°) can be calculated from the denaturation curve using the following equation: ΔG = -RT * ln(Kunf) where R is the gas constant, T is the temperature in Kelvin, and Kunf is the equilibrium constant for unfolding.

-

Detailed Protocol for RNA Extraction using this compound-Phenol-Chloroform Method

This protocol is a classic example of utilizing the potent denaturing properties of GTC to inactivate RNases and lyse cells for high-quality RNA isolation.

Materials:

-

This compound Lysis Buffer (e.g., 4 M GTC, 0.5% N-lauroylsarcosine, 25 mM sodium citrate, pH 7.0, 0.1 M 2-mercaptoethanol)

-

Acid phenol:chloroform:isoamyl alcohol (25:24:1, pH 4-5)

-

Isopropanol

-

70% Ethanol (in RNase-free water)

-

RNase-free water

Procedure:

-

Homogenization: Homogenize the cell or tissue sample in the GTC lysis buffer. The GTC will rapidly denature proteins, including potent RNases, and lyse the cells.

-

Phase Separation: Add acid phenol:chloroform:isoamyl alcohol to the homogenate, vortex vigorously, and centrifuge. This will separate the mixture into three phases: a lower organic phase containing proteins and lipids, an interphase containing DNA, and an upper aqueous phase containing RNA.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add isopropanol to precipitate the RNA.

-

Washing: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 70% ethanol to remove residual salts.

-

Resuspension: Air-dry the RNA pellet briefly and resuspend it in RNase-free water.

Conclusion

This compound is a formidable tool in the arsenal of researchers and scientists working with proteins and nucleic acids. Its powerful chaotropic nature provides a reliable method for protein denaturation, crucial for a wide range of applications. Understanding its mechanism of action, having access to quantitative data, and employing well-defined experimental protocols are key to harnessing the full potential of this versatile reagent in drug development and fundamental research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Distinct Effects of this compound on the Structure of Superfolder GFP | PLOS One [journals.plos.org]

- 6. Distinct effects of this compound on the structure of superfolder GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanidine-unfolded state of ribonuclease A contains both fast- and slow-refolding species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Does Myoglobin Unfold in the Body? â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 10. Expression of functionality of alpha-chymotrypsin. Effects of guanidine hydrochloride and urea in the onset of denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanidine hydrochloride denaturation of human serum albumin originates by local unfolding of some stable loops in domain III - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chaotropic Powerhouse: A Technical Guide to Guanidine Thiocyanate in Nuclease Inactivation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the integrity of nucleic acids is paramount. The ever-present threat of degradation by ribonucleases (RNases) and deoxyribonucleases (DNases) necessitates the use of potent inhibitors. Among these, guanidine thiocyanate (GTC) stands out as a powerful and widely used chaotropic agent, indispensable for the preservation of RNA and DNA during experimental procedures. This technical guide delves into the core of GTC's function, providing an in-depth understanding of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application.

The Mechanism of Action: A Controlled Chaos

This compound's efficacy in inactivating nucleases stems from its potent chaotropic properties. As a salt, it dissociates in aqueous solutions into guanidinium (CH₆N₃⁺) and thiocyanate (SCN⁻) ions. These ions disrupt the highly ordered hydrogen bond network of water.[1][2] This disruption weakens the hydrophobic effect, a primary force driving the three-dimensional folding of proteins.[1][2]

The native, catalytically active structures of RNases and DNases are maintained by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The guanidinium cation, in particular, can form hydrogen bonds with amino acid residues, while both ions interfere with the hydration layer surrounding the protein. This leads to the unfolding and denaturation of the nuclease, rendering it inactive.[2][3] Essentially, GTC creates a chaotic molecular environment where the intricate, functional structure of the enzyme cannot be maintained.

dot

Caption: Mechanism of nuclease inactivation by this compound.

Quantitative Analysis of Nuclease Inactivation

The concentration of this compound is a critical factor in its effectiveness as a nuclease inhibitor. While GTC is a component of many commercial lysis buffers, understanding its direct impact on nuclease activity is crucial for optimizing protocols.

| Nuclease Source | Guanidinium Salt | Concentration | Efficacy | Reference |

| Endogenous Serum RNases | Guanidinium Chloride | 4 mol/L | Complete Inactivation | [4] |

| Poliovirus (protein capsid) | This compound | 4 mol/L | >4 log10 reduction in viral titer | [5] |

Note: Guanidinium chloride is a related chaotropic salt with a similar mechanism of action.

Experimental Protocols

The following protocols provide a framework for demonstrating and utilizing the nuclease-inactivating properties of this compound.

Protocol 1: Preparation of a 4M this compound Lysis Buffer

This protocol outlines the preparation of a standard lysis buffer used in RNA extraction procedures.

Materials:

-

This compound

-

0.75 M Sodium citrate, pH 7.0

-

10% (w/v) N-lauroylsarcosine (Sarkosyl)

-

2-Mercaptoethanol (2-ME) or Dithiothreitol (DTT)

-

DEPC-treated water

Procedure:

-

To prepare a stock solution, dissolve 250 g of this compound in 293 mL of DEPC-treated water, 17.6 mL of 0.75 M sodium citrate (pH 7.0), and 26.4 mL of 10% Sarkosyl.

-

Heat the solution to 65°C with stirring to dissolve the this compound.

-

Cool the solution to room temperature. This stock solution can be stored for months.

-

To prepare the final lysis solution, add 0.36 mL of 2-mercaptoethanol or a final concentration of 100 mM DTT to 50 mL of the stock solution immediately before use.

Protocol 2: Assay for RNase Inactivation by this compound

This protocol adapts a standard RNase activity assay to demonstrate the inhibitory effect of GTC.

Materials:

-

RNase A

-

Yeast RNA

-

Ethanol

-

Perchloric acid

-

4M this compound Lysis Buffer (from Protocol 1)

-

Control buffer (without GTC)

-

Spectrophotometer

Procedure:

-

Prepare two sets of reaction tubes. In one set, add a specific amount of RNase A to the 4M this compound Lysis Buffer. In the control set, add the same amount of RNase A to the control buffer.

-

Incubate both sets at room temperature for 10 minutes.

-

Add a solution of yeast RNA to all tubes to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a mixture of ethanol and perchloric acid to precipitate the undigested RNA.

-

Centrifuge the tubes to pellet the precipitate.

-

Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of digested RNA.

-

Compare the absorbance values between the GTC-treated and control samples to determine the extent of RNase inactivation.

dot

Caption: Workflow for assessing RNase inactivation by GTC.

Protocol 3: Assay for DNase Inactivation by this compound

This protocol utilizes a similar principle to the RNase assay to demonstrate the inactivation of DNases.

Materials:

-

DNase I

-

Plasmid DNA

-

Agarose gel electrophoresis system

-

4M this compound Lysis Buffer (from Protocol 1)

-

Control buffer (without GTC)

-

DNA loading dye

Procedure:

-

Prepare two sets of reaction tubes. In one set, add a specific amount of DNase I to the 4M this compound Lysis Buffer. In the control set, add the same amount of DNase I to the control buffer. A third tube with only plasmid DNA and no DNase should be prepared as a negative control.

-

Incubate the DNase-containing tubes at room temperature for 10 minutes.

-

Add a specific amount of plasmid DNA to all three tubes.

-

Incubate at 37°C for 15 minutes.

-

Stop the reactions by adding DNA loading dye containing a chelating agent like EDTA.

-

Analyze the samples by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. Degradation of the plasmid DNA in the control sample and the integrity of the plasmid in the GTC-treated and negative control samples will indicate the inactivation of DNase I.

dot

Caption: Workflow for assessing DNase inactivation by GTC.

Conclusion

This compound is an essential tool in the molecular biologist's arsenal for safeguarding the integrity of nucleic acids. Its potent chaotropic properties provide a robust method for the rapid and effective inactivation of RNases and DNases. By understanding the underlying mechanism of action and employing optimized protocols, researchers can confidently isolate high-quality RNA and DNA, paving the way for reliable downstream applications in genomics, transcriptomics, and the development of nucleic acid-based therapeutics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. agscientific.com [agscientific.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]

Guanidine Thiocyanate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and essential laboratory applications of guanidine thiocyanate. A potent chaotropic agent, this compound is a critical reagent in molecular biology, particularly for the isolation of nucleic acids and the denaturation of proteins. This document offers detailed methodologies for its key applications, quantitative data for easy reference, and visualizations of core scientific processes.

Chemical Properties and Structure

This compound, with the chemical formula CH₅N₃·HSCN, is the salt formed from the strong base guanidine and thiocyanic acid. Its utility in the laboratory stems from its powerful chaotropic properties, which disrupt the hydrogen-bonding network of water and interfere with intramolecular interactions, leading to the denaturation of macromolecules like proteins and nucleic acids.[1][2]

Molecular Structure

The guanidinium cation ([CH₆N₃]⁺) is planar and highly resonant, which contributes to its stability. The thiocyanate anion (SCN⁻) is a linear pseudohalide. The combination of the large, delocalized guanidinium cation and the chaotropic thiocyanate anion results in a salt that is highly effective at disrupting biological structures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₂H₆N₄S | [3] |

| Molecular Weight | 118.16 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 118-122 °C | [5] |

| Solubility in Water | 1420 g/L at 20°C | [6] |

| Solubility in Ethanol | 5% (w/v) | [7] |

| Solubility in DMSO | Appreciable | [8] |

| pH (6M solution) | 4.5 - 6.0 | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy:

| Wavelength (nm) | Absorbance (A) of 6M solution | References |

| 230 | ≤ 20 | [10] |

| 260 | ≤ 25 | [10] |

| 280 | ≤ 0.3 | [10] |

| 300 | 0.032 | [4] |

| 320 | ≤ 0.01 | [10] |

FT-IR Spectroscopy (Major Peaks):

| Wavenumber (cm⁻¹) | Assignment | References |

| ~3200 | =N-H stretching vibration | [11] |

| ~2930 | C-H asymmetric stretching | [11] |

| ~2855 | C-H symmetrical stretching | [11] |

| 2140-2175 | S-C≡N stretching (thiocyanate) | [12] |

| ~1635 | N-H bending vibration | [11] |

| ~1460 | -CH₂- bending vibration | [11] |

Mechanism of Action: A Chaotropic Agent

This compound functions as a potent chaotropic agent, meaning it disrupts the structure of water and reduces the stability of native macromolecules.[1] This property is central to its applications in the laboratory. The guanidinium cation and the thiocyanate anion are both considered chaotropes.[1] They interfere with hydrogen bonding and hydrophobic interactions that are essential for maintaining the secondary and tertiary structures of proteins and the double-helical structure of DNA.[1][13] This leads to the unfolding, or denaturation, of these molecules.

A key advantage of this compound is its ability to inactivate nucleases (RNases and DNases), which are enzymes that degrade RNA and DNA, respectively. By denaturing these enzymes, this compound protects the integrity of nucleic acids during extraction procedures.

Experimental Protocols

RNA Extraction using Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC)

This method is widely used for the isolation of high-quality total RNA from various biological samples.

Materials:

-

Lysis Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (add fresh).

-

2 M Sodium acetate (pH 4.0)

-

Phenol (water-saturated)

-

Chloroform:isoamyl alcohol (49:1)

-

Isopropanol

-

75% Ethanol (in DEPC-treated water)

-

DEPC-treated water

Procedure:

-

Homogenization: Homogenize tissue samples (100 mg) or cultured cells (10⁷) in 1 mL of Lysis Solution.

-

Phase Separation:

-

Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol, and 0.2 mL of chloroform:isoamyl alcohol to the homogenate.

-

Vortex vigorously for 10-15 seconds after each addition.

-

Incubate on ice for 15 minutes.

-

-

Centrifugation: Centrifuge the samples at 10,000 x g for 20 minutes at 4°C.

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a fresh tube.

-

Add an equal volume of isopropanol and mix.

-

Incubate at -20°C for at least 1 hour to precipitate the RNA.

-

-

RNA Pellet Collection: Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the RNA pellet with 1 mL of 75% ethanol.

-

Resuspension: Briefly air-dry the pellet and resuspend in an appropriate volume of DEPC-treated water.

Protein Denaturation for SDS-PAGE

While guanidine hydrochloride is more commonly used for protein denaturation in the context of refolding studies, this compound can also be employed to denature proteins for analysis by SDS-PAGE, especially when starting with samples where nuclease inactivation is also critical.

Materials:

-

GTC Denaturation Buffer: 6 M this compound, 100 mM Tris-HCl (pH 6.8), 20% glycerol, 4% SDS, 10% 2-mercaptoethanol (or 100 mM DTT), 0.02% bromophenol blue.

-

Protein sample

-

Heating block or water bath

Procedure:

-

Sample Preparation: Mix your protein sample with an equal volume of 2x GTC Denaturation Buffer. For example, mix 20 µL of protein sample with 20 µL of 2x GTC Denaturation Buffer.

-

Denaturation: Heat the mixture at 95-100°C for 5-10 minutes.

-

Centrifugation: Centrifuge the denatured sample at a high speed (e.g., 12,000 x g) for 1 minute to pellet any insoluble material.

-

Loading: Carefully load the supernatant onto the SDS-PAGE gel.

Note: Due to the high salt concentration, it is crucial to ensure that the sample does not precipitate upon cooling before loading. If precipitation occurs, briefly warm the sample before loading. The high concentration of this compound may affect the migration of the protein bands; therefore, it is essential to run appropriate molecular weight markers.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[4] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[4] Importantly, contact with acids liberates very toxic hydrogen cyanide gas.[4] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is an indispensable tool in the modern molecular biology laboratory. Its potent chaotropic and denaturing properties make it highly effective for the isolation of high-quality nucleic acids and the denaturation of proteins. By understanding its chemical properties and following established protocols, researchers can harness the power of this compound to advance their scientific discoveries.

References

- 1. The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CH5N3.CHNS | CID 65046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound, 99%, for biochemistry 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 硫氰酸胍 for biochemistry | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thermo Scientific Chemicals this compound, Molecular Biology Grade 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. ycdehongchem.com [ycdehongchem.com]

- 9. magen-tec.com [magen-tec.com]

- 10. researchgate.net [researchgate.net]

- 11. instanano.com [instanano.com]

- 12. A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Guanidine Thiocyanate: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Guanidine thiocyanate is a powerful chaotropic agent and protein denaturant indispensable in many molecular biology laboratories, particularly for the extraction of nucleic acids. Its effectiveness in lysing cells and inactivating nucleases makes it a critical component of numerous experimental protocols. However, its potent chemical properties also necessitate a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.

This technical guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, designed specifically for researchers, scientists, and drug development professionals. It covers the toxicological properties, personal protective equipment, emergency procedures, and detailed experimental methodologies, presenting quantitative data in a clear and accessible format.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding its potential dangers.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][3]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]

-

Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][3]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[1][2]

Hazard Statements (H-phrases):

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H412: Harmful to aquatic life with long lasting effects.[1][2]

-

EUH032: Contact with acids liberates very toxic gas (hydrogen cyanide).[4][5]

Toxicological and Exposure Data

Understanding the quantitative toxicological data is crucial for conducting a thorough risk assessment. The following tables summarize the available data on acute toxicity and derived no-effect levels.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 593 mg/kg | [1] |

| Intraperitoneal LD50 | Mouse | 300 mg/kg | [1] |

| Dermal LD50 | - | Data not available | [1] |

| Inhalation LC50 | - | Data not available | [1] |

Table 2: Ecotoxicity Data

| Species | Endpoint | Value | Exposure Time | Reference |

| Daphnia | EC50 | 42.4 mg/L | 48 hours | [1] |

Table 3: Occupational Exposure Limits

| Parameter | Route of Exposure | Value | Population | Effects | Reference |

| DNEL | Inhalation | 1.092 mg/m³ | Worker | Systemic, chronic |

Note: The majority of Safety Data Sheets indicate that no official Occupational Exposure Limits (OELs) have been established for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when working with powders or creating solutions, to minimize inhalation of dust or aerosols.[1][6] Local exhaust ventilation should be used to keep airborne concentrations below any permissible exposure limits.[1]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment

The following diagram provides a decision tree for selecting the appropriate PPE when working with this compound.

Caption: Personal Protective Equipment (PPE) selection for handling this compound.

-

Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[1] Always inspect gloves for integrity before use. A lab coat or other protective clothing should be worn to minimize skin contact.[1] In cases of potential significant exposure, impervious protective clothing should be used.[1]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7] For dusts, a type N95 (US) or type P1 (EN143) dust mask may be appropriate.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid the formation and inhalation of dust and aerosols.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

-

Wash hands thoroughly after handling.[1]

-

Use in a well-ventilated area, preferably a chemical fume hood.[7]

Storage

-

Keep containers tightly closed in a dry and well-ventilated place.[1][6]

-

Store in a cool, dark place as the material is light-sensitive and hygroscopic.[1][6]

-

Crucially, do not store near acids or strong oxidizing agents. [1][6] Contact with acids will liberate highly toxic hydrogen cyanide gas.[4][5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spills and Leaks

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust, vapors, mist, or gas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1][6]

-

Methods for Cleaning Up:

-

For solid spills, avoid creating dust. Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][6] Do not flush with water.[1]

-

For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable, labeled container for disposal.

-

Decontaminate the spill site with a 10% caustic solution and ventilate the area after cleanup is complete.[7]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Thermal decomposition can produce toxic gases, including hydrogen cyanide, carbon oxides, nitrogen oxides, and sulfur oxides.[1][3]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Waste Disposal

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1] It is considered hazardous waste. Do not dispose of it in the sanitary sewer system.[8]

Experimental Protocols Involving this compound

This compound is a cornerstone of many nucleic acid extraction protocols due to its potent protein-denaturing and RNase-inhibiting properties. Below is a detailed methodology for a common RNA extraction procedure.

Single-Step RNA Isolation by Acid Guanidinium Thiocyanate-Phenol-Chloroform Extraction

This method is widely used for the isolation of total RNA from various biological samples.[2][8]

Materials:

-

Denaturing solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (added just before use).[2]

-

2 M sodium acetate (pH 4.0)

-

Water-saturated phenol

-

Chloroform:isoamyl alcohol (49:1)

-

Isopropanol

-

75% ethanol (in RNase-free water)

-

RNase-free water

Procedure:

-

Homogenization:

-

Phase Separation:

-

RNA Precipitation:

-

Washing and Resuspension:

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.[3]

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the RNA pellet for 5-10 minutes.

-

Resuspend the RNA in an appropriate volume of RNase-free water.

-

The following diagram illustrates the workflow for this RNA extraction protocol.

Caption: Workflow for single-step RNA isolation using this compound.

Hazard Identification and Risk Assessment Workflow

A systematic approach to hazard identification and risk assessment should be conducted before working with this compound.

Caption: Hazard identification and risk assessment workflow for this compound.

Conclusion

This compound is a powerful and essential tool in modern molecular biology. However, its significant hazards demand a high level of respect and caution. By understanding its toxicological properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can safely harness the benefits of this compound. This guide serves as a critical resource to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can be conducted without compromising the health and safety of the dedicated professionals who perform it.

References

- 1. Purification of cloned and genomic DNA by this compound/isobutyl alcohol fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. Star Republic: Guide for Biologists [sciencegateway.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. theory.labster.com [theory.labster.com]

An In-depth Technical Guide to the Solubility and Stability of Guanidine Thiocyanate Solutions in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of guanidine thiocyanate (GTC) solutions, a critical reagent in many molecular biology and drug development applications. Understanding these properties is essential for preparing, storing, and utilizing GTC solutions effectively and safely.

Core Properties of this compound

This compound is a powerful chaotropic agent and protein denaturant. Its ability to disrupt hydrogen bonding networks and denature proteins, including potent enzymes like RNases, makes it an indispensable component of lysis buffers for nucleic acid extraction.[1][2]

Chemical Structure and Dissociation

This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). In aqueous solutions, it dissociates into these respective ions, both of which contribute to its chaotropic effects.

Solubility of this compound

This compound is highly soluble in water and polar organic solvents.[3] This high solubility allows for the preparation of concentrated stock solutions, typically up to 6 M, which are commonly used in laboratory protocols.[4][5]

Solubility in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 20 | 1420[4][6] | ~12.0 |

Solubility in Organic Solvents

This compound exhibits good solubility in polar protic and polar aprotic solvents. It has limited to no solubility in non-polar organic solvents.[3]

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[8][9] |

| Methanol | Good solubility[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[10][11] |

| Acetonitrile | Some solubility[3] |

| Hexane | Very low solubility[3] |

| Toluene | Very low solubility[3] |

Stability of this compound Solutions

Aqueous solutions of this compound are susceptible to degradation, influenced by factors such as pH, temperature, and light exposure.[12] Understanding these factors is crucial for maintaining the efficacy of GTC solutions, particularly for sensitive applications like RNA extraction.

Effect of pH

This compound solutions are most stable at a neutral to slightly alkaline pH. In weakly acidic conditions (pH 4.5-7.0), the solution is prone to degradation, which can be visually observed as a yellowing of the solution.[12] This discoloration is attributed to the formation of elemental sulfur.[12] Lysis buffers containing GTC are often buffered to a pH of around 7.0-7.5 to enhance stability.[13]

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound solutions. For long-term storage, it is advisable to keep stock solutions at room temperature or refrigerated. While some protocols suggest that solutions can be stored for up to 3 months at room temperature, for critical applications, colder storage is recommended to minimize degradation.[14]

Effect of Light

This compound solutions are light-sensitive.[8] Exposure to light, particularly UV light, can promote degradation. Therefore, it is recommended to store GTC solutions in amber or opaque bottles to protect them from light.

Incompatibilities

This compound is incompatible with strong acids and strong oxidizing agents. Contact with acids can liberate highly toxic hydrogen cyanide gas.[6] It is also incompatible with bleach.

Experimental Protocols

Protocol for Preparation of a 4M this compound Stock Solution

This protocol describes the preparation of a standard 4M GTC stock solution commonly used in RNA extraction protocols.[14]

Materials:

-

This compound

-

DEPC-treated water

-

Sodium citrate

-

N-lauroylsarcosine (Sarkosyl)

-

Stir plate and stir bar

-

Heated water bath or hot plate

-

Graduated cylinders

-

Beaker

-

Light-proof storage bottle

Procedure:

-

In a fume hood, carefully weigh 250 g of this compound and add it to a beaker.

-

Add 293 mL of DEPC-treated water.

-

Place the beaker on a stir plate in a heated water bath or on a hot plate set to 60-65°C. Stir until the this compound is completely dissolved.[14]

-

Remove the beaker from the heat and add 17.6 mL of 0.75 M sodium citrate (pH 7.0).

-

Add 26.4 mL of 10% (w/v) N-lauroylsarcosine (Sarkosyl).

-

Stir until the solution is homogeneous.

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a labeled, light-proof storage bottle.

-

The stock solution can be stored for up to 3 months at room temperature.[14] For use in RNA extraction, 2-mercaptoethanol is typically added to the working solution just before use to a final concentration of 0.1 M.

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent using the shake-flask method.

Materials:

-

This compound

-

Solvent of interest

-

Sealed vials

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent.

-

Place the vial in a shaking incubator set to the desired temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A simple HPLC-UV method can be employed for the analysis of guanidine.[15]

-

Calculate the original concentration in the saturated solution to determine the solubility at that temperature.

Protocol for Stability Testing of an Aqueous this compound Solution

This protocol provides a framework for assessing the stability of a GTC solution under various stress conditions.

Materials:

-

A freshly prepared batch of this compound solution.

-

pH meter.

-

UV-Vis spectrophotometer.

-

HPLC system with a UV detector.

-

Temperature and humidity-controlled stability chambers or incubators.

-

Light-proof and clear storage vials.

Procedure:

-

Initial Analysis (T=0):

-

Visually inspect the solution for color and clarity.

-

Measure the pH of the solution.

-

Determine the initial concentration (assay) of this compound using a validated HPLC method.[16]

-

Record the UV-Vis spectrum of the solution to serve as a baseline.

-

-

Sample Storage:

-

Aliquot the solution into multiple clear and amber vials.

-

Store the vials under different conditions:

-

Long-term: 25°C/60% RH (in both clear and amber vials to assess photostability) and 4°C (in amber vials).

-

Accelerated: 40°C/75% RH (in amber vials).

-

-

-

Periodic Testing:

-

At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for an initial study), remove vials from each storage condition.

-

For each sample, perform the following analyses:

-

Visual inspection for color change (yellowing) and precipitation.

-

pH measurement.

-

Assay of this compound concentration by HPLC to determine the percentage of degradation.

-

UV-Vis spectral analysis to monitor for changes, such as an increase in absorbance in the visible region, which would indicate discoloration.

-

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each storage condition.

-

Determine the degradation rate under each condition.

-

For accelerated stability data, the Arrhenius equation can be used to predict the shelf-life at the recommended storage temperature.

-

Establish acceptance criteria for changes in appearance, pH, and assay (e.g., not more than 5% loss of initial concentration).

-

Safety, Handling, and Disposal

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work with solid GTC or concentrated solutions should be performed in a chemical fume hood.

Key Safety Precautions:

-

Avoid contact with skin and eyes.[3]

-

Do not inhale dust or aerosols.

-

Keep away from acids and strong oxidizing agents.[6]

-

Store in a dry, well-ventilated place, protected from light.[3]

Disposal:

-

Dispose of this compound waste as hazardous chemical waste according to local, state, and federal regulations.[17]

-

Do not dispose of down the drain.

By following the guidance provided in this document, researchers, scientists, and drug development professionals can ensure the effective and safe use of this compound solutions in their laboratory work.

References

- 1. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]

- 2. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. This compound solution (6 M in 0.1 M Tris; pH 7.5) for molecular biology [itwreagents.com]

- 5. This compound Solution CAS#: 593-84-0 [m.chemicalbook.com]

- 6. 硫氰酸胍 for biochemistry | Sigma-Aldrich [sigmaaldrich.com]

- 7. interchim.fr [interchim.fr]

- 8. Thermo Scientific Chemicals this compound, Molecular Biology Grade 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. tiarisbiosciences.com [tiarisbiosciences.com]

- 10. This compound - CAS-Number 593-84-0 - Order from Chemodex [chemodex.com]

- 11. selleckchem.com [selleckchem.com]

- 12. WO2001023348A1 - Stabilized this compound and the use thereof - Google Patents [patents.google.com]

- 13. biorxiv.org [biorxiv.org]

- 14. bu.edu [bu.edu]

- 15. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Guanidine Thiocyanate: A Technical Guide to its Discovery, History, and Core Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine thiocyanate (GTC) is a powerful chaotropic agent and protein denaturant that has become an indispensable tool in molecular biology. Its ability to effectively inactivate nucleases while disrupting cellular structures has made it a cornerstone of nucleic acid isolation techniques. This technical guide provides an in-depth exploration of the discovery and history of this compound, its mechanism of action, and its pivotal role in biochemical research, complete with detailed experimental protocols and quantitative data.

Discovery and Historical Context

The journey of this compound in biochemical research is rooted in the quest for a reliable method to isolate intact ribonucleic acid (RNA) from biological samples. A significant challenge was the pervasive presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. Early methods often failed to yield high-quality RNA, especially from tissues rich in these enzymes, such as the pancreas.

The breakthrough came in 1979 when Chirgwin, Przybyla, MacDonald, and Rutter introduced a method using a 4M solution of guanidinium thiocyanate.[1][2][3] They demonstrated that this potent denaturant could effectively inactivate the resilient RNases, allowing for the isolation of biologically active RNA.[1][3] The choice of guanidinium thiocyanate was deliberate; both the guanidinium cation and the thiocyanate anion are strong chaotropic agents, working synergistically to disrupt the hydrogen bond network in water and destabilize proteins.[3][4] This method, which often involved a lengthy ultracentrifugation step through a cesium chloride (CsCl) cushion to pellet the RNA, was a major advancement in the field.[1][2][5][6]

A further revolutionary step occurred in 1987 when Piotr Chomczynski and Nicoletta Sacchi developed the "single-step" method for RNA isolation.[7][8] This technique, formally known as the acid guanidinium thiocyanate-phenol-chloroform (AGPC) extraction, eliminated the need for time-consuming ultracentrifugation.[4][7] By performing a single extraction with an acidic mixture of guanidinium thiocyanate, phenol, and chloroform, they could efficiently partition RNA into the aqueous phase, while DNA and proteins were relegated to the interphase and organic phase, respectively.[7][9] This rapid and highly effective method made the analysis of gene expression accessible to a much broader range of laboratories and remains widely used today in various commercial kits like TRIzol and TRI Reagent.[9][10]

Mechanism of Action: A Potent Chaotrope

This compound's effectiveness stems from its properties as a chaotropic agent.[11][12][13] Chaotropes disrupt the structure of water, interfering with the hydrogen-bonding network.[12][13] This disruption has a profound effect on the stability of macromolecules like proteins and nucleic acids.

-

Protein Denaturation: this compound is one of the most effective protein denaturants.[4] The guanidinium cation and thiocyanate anion interact directly with the protein, breaking intramolecular hydrogen bonds and disrupting hydrophobic interactions that are crucial for maintaining the protein's three-dimensional structure.[13][14] This unfolds and inactivates proteins, most critically, the highly stable RNase and DNase enzymes that would otherwise degrade the target nucleic acids.[4][11][15]

-

Cell Lysis: By disrupting protein and lipid structures, this compound effectively lyses cells and viral particles, releasing the nucleic acids into the solution.[15][16]

-

Nucleic Acid Protection: By denaturing nucleases, this compound ensures the integrity of the isolated RNA and DNA.[11][15][17]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆N₄S | [18] |

| Molar Mass | 118.16 g/mol | [17][18][19] |

| Appearance | White crystalline powder/solid | [17][20] |

| Melting Point | 118 - 122 °C | [19][20] |

| Water Solubility | Freely soluble (1420 g/L at 20°C) | [19][21] |

| pH (6M Solution) | 4.5 - 6.0 | [17] |

| Density | 1.103 g/mL at 20°C | [19] |

Table 2: Common Working Concentrations and Conditions

| Application | Reagent Concentration | Key Conditions | Reference(s) |

| RNA Isolation (Chirgwin method) | 4 M this compound | Homogenization in GTC, ultracentrifugation over CsCl cushion. | [1][5] |

| RNA Isolation (AGPC method) | 4 M this compound | Acidic pH (approx. 4.0), extraction with phenol-chloroform. | [7][9] |

| Protein Denaturation Studies | 0.5 M - 6 M | Concentration-dependent unfolding, monitored by spectroscopy. | [14][22] |

| Virus Inactivation | 4 M this compound | Lysis and denaturation of viral proteins and nucleases. | [11][15] |

Experimental Protocols

Protocol 1: Guanidinium Thiocyanate-Cesium Chloride (GTC-CsCl) RNA Isolation

This protocol is adapted from the original method described by Chirgwin et al. (1979) and is effective for tissues with very high nuclease content.

Materials:

-

GTC Lysis Buffer: 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh).[1][5]

-

CsCl Cushion: 5.7 M CsCl in 100 mM EDTA (pH 7.5).

-

Tissue sample, liquid nitrogen, ultracentrifuge, appropriate rotor (swinging bucket).

Procedure:

-

Freeze tissue sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.[5]

-

Immediately add the frozen powder to GTC Lysis Buffer (e.g., 10 mL per 1 g of tissue) and homogenize thoroughly using a high-speed homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.

-

Layer the supernatant carefully onto the CsCl cushion in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 175,000 x g) for 12-20 hours at 20°C.[5] This will pellet the RNA through the dense CsCl cushion.

-

Carefully aspirate the supernatant, ensuring not to disturb the clear RNA pellet at the bottom.

-

Resuspend the RNA pellet in a suitable buffer (e.g., RNase-free water or TE buffer).

-

Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the purified RNA.

-

Wash the pellet with 75% ethanol, air dry briefly, and resuspend in RNase-free water.

Protocol 2: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction

This protocol is based on the single-step method of Chomczynski and Sacchi (1987, 2006).

Materials:

-

Solution D (Denaturing Solution): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (add fresh).[7]

-

2 M sodium acetate (pH 4.0).[7]

-

Water-saturated phenol.[7]

-

Chloroform:isoamyl alcohol (49:1).[7]

-

Isopropanol.

-

75% ethanol.

Procedure:

-

Homogenize cells or tissue in Solution D (e.g., 1 mL per 10⁷ cells or 100 mg tissue).[7]

-

Sequentially add the following to 1 mL of lysate, mixing by inversion after each addition:

-

Shake the mixture vigorously for 10-15 seconds and incubate on ice for 15 minutes.[7]

-

Centrifuge the sample at 10,000 x g for 20 minutes at 4°C.[7] This will separate the mixture into three phases: a lower organic phase (phenol-chloroform), an interphase (containing DNA and protein), and an upper aqueous phase (containing RNA).[9]

-

Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

-

Add an equal volume of isopropanol to the aqueous phase to precipitate the RNA. Mix and incubate at -20°C for at least 1 hour.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Briefly air-dry the pellet and dissolve in an appropriate volume of RNase-free water.

Conclusion

From its introduction as a powerful tool to combat ribonucleases to its central role in the rapid, single-step purification of RNA, this compound has fundamentally shaped the landscape of molecular biology. The methods developed by Chirgwin, Chomczynski, and Sacchi have enabled countless discoveries in gene expression, virology, and diagnostics. Its robust and reliable performance ensures that this compound will remain a critical reagent in biochemical research for the foreseeable future, continuing to empower scientists in their exploration of the molecular underpinnings of life.

References

- 1. Isolation of biologically active ribonucleic acid from sources enriched in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA Extraction by the this compound Procedure | Springer Nature Experiments [experiments.springernature.com]

- 3. gwern.net [gwern.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.thermoscientific.com [apps.thermoscientific.com]

- 6. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

- 8. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]

- 10. geneticeducation.co.in [geneticeducation.co.in]

- 11. selleckchem.com [selleckchem.com]

- 12. biochemistry - How does guanidium denature DNA? - Biology Stack Exchange [biology.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. toku-e.com [toku-e.com]

- 18. This compound | CH5N3.CHNS | CID 65046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chembk.com [chembk.com]

- 20. fishersci.com [fishersci.com]

- 21. This compound(593-84-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to Guanidine Thiocyanate's Impact on Protein and Nucleic Acid Structures

For Immediate Release

[City, State] – [Date] – Guanidine thiocyanate (GTC), a powerful chaotropic agent, plays a pivotal role in molecular biology, clinical diagnostics, and drug development. Its profound effects on the structural integrity of proteins and nucleic acids make it an indispensable tool for researchers and scientists. This technical guide provides an in-depth exploration of the mechanisms of action of GTC, its quantitative effects, and detailed experimental protocols for its application.

The Chaotropic Nature of this compound

This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Its potent effects on biological macromolecules stem from its classification as a chaotropic agent.[1][2] Chaotropes disrupt the highly ordered hydrogen-bonding network of water.[3][4] This disruption weakens the hydrophobic effect, a primary force driving the folding of proteins and the stability of nucleic acid duplexes.[5]

Mechanism of Action on Proteins